molecular formula C25H24N2O3 B10913904 1-(4-methoxybenzyl)-3,5-bis(4-methoxyphenyl)-1H-pyrazole

1-(4-methoxybenzyl)-3,5-bis(4-methoxyphenyl)-1H-pyrazole

Cat. No.: B10913904
M. Wt: 400.5 g/mol
InChI Key: SKSDMEMNENOICZ-UHFFFAOYSA-N
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Description

1-(4-Methoxybenzyl)-3,5-bis(4-methoxyphenyl)-1H-pyrazole is a synthetic organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-methoxybenzyl)-3,5-bis(4-methoxyphenyl)-1H-pyrazole typically involves the reaction of appropriate benzyl and phenyl derivatives with hydrazine or its derivatives. One common method involves the condensation of 4-methoxybenzaldehyde with 4-methoxyphenylhydrazine to form the corresponding hydrazone, which is then cyclized to the pyrazole ring under acidic or basic conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid or sulfuric acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered in industrial settings to reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

1-(4-Methoxybenzyl)-3,5-bis(4-methoxyphenyl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(4-Methoxybenzyl)-3,5-bis(4-methoxyphenyl)-1H-pyrazole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(4-methoxybenzyl)-3,5-bis(4-methoxyphenyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation, thereby exerting anti-inflammatory or anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Methoxybenzyl)-4-(4-methoxyphenyl)-1H-pyrazole
  • 1-(4-Methoxybenzyl)-3-(4-methoxyphenyl)-1H-pyrazole
  • 1-(4-Methoxybenzyl)-5-(4-methoxyphenyl)-1H-pyrazole

Uniqueness

1-(4-Methoxybenzyl)-3,5-bis(4-methoxyphenyl)-1H-pyrazole is unique due to the specific arrangement of methoxybenzyl and methoxyphenyl groups, which can influence its chemical reactivity and biological activity. The presence of multiple methoxy groups can enhance its solubility and stability, making it a valuable compound for various applications .

Properties

Molecular Formula

C25H24N2O3

Molecular Weight

400.5 g/mol

IUPAC Name

3,5-bis(4-methoxyphenyl)-1-[(4-methoxyphenyl)methyl]pyrazole

InChI

InChI=1S/C25H24N2O3/c1-28-21-10-4-18(5-11-21)17-27-25(20-8-14-23(30-3)15-9-20)16-24(26-27)19-6-12-22(29-2)13-7-19/h4-16H,17H2,1-3H3

InChI Key

SKSDMEMNENOICZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN2C(=CC(=N2)C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC

Origin of Product

United States

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